2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Vorbereitungsmethoden
The synthesis of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with appropriate acylating agents. One common method includes the use of acetic anhydride or acetyl chloride under basic conditions to form the acetohydrazide derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules
Medicine: It is investigated for its potential pharmacological properties, including antibacterial, antifungal, and anticancer activities
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Wirkmechanismus
The mechanism of action of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide involves its interaction with molecular targets through its tetrazole ring and sulfanyl group. The tetrazole ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide include other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the acetohydrazide moiety.
5-Phenyl-1H-tetrazole: Lacks the sulfanyl and acetohydrazide groups, making it less versatile in chemical reactions.
N-Dodecyl-3-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}: A more complex derivative with additional functional groups.
The uniqueness of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide lies in its combination of the tetrazole ring, sulfanyl group, and acetohydrazide moiety, which provides a versatile platform for various chemical modifications and applications .
Eigenschaften
Molekularformel |
C9H10N6OS |
---|---|
Molekulargewicht |
250.28 g/mol |
IUPAC-Name |
2-(1-phenyltetrazol-5-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C9H10N6OS/c10-11-8(16)6-17-9-12-13-14-15(9)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,16) |
InChI-Schlüssel |
VICAGCCAGCMBGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NN |
Löslichkeit |
11.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.